molecular formula C25H29NO7 B4041359 2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid

2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid

Cat. No.: B4041359
M. Wt: 455.5 g/mol
InChI Key: YUDWJBBEPQAVHS-UHFFFAOYSA-N
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Description

2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a quinoline core substituted with multiple ethoxy and trimethylphenoxy groups, and it is often studied in conjunction with oxalic acid.

Scientific Research Applications

2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The introduction of ethoxy and trimethylphenoxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

    Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce additional functional groups, such as halogens or alkyl groups, using reagents like sodium iodide (NaI) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), alkyl halides

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated or alkylated quinoline derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler analog with a similar quinoline core but lacking the extensive ethoxy and trimethylphenoxy substitutions.

    8-Hydroxyquinoline: Another quinoline derivative known for its metal-chelating properties and use in various applications, including medicine and industry.

Uniqueness

2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline stands out due to its complex structure, which imparts unique chemical and physical properties. Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3.C2H2O4/c1-16-14-17(2)19(4)22(15-16)27-13-11-25-10-12-26-21-7-5-6-20-9-8-18(3)24-23(20)21;3-1(4)2(5)6/h5-9,14-15H,10-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDWJBBEPQAVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOCCOC3=CC(=CC(=C3C)C)C)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 2
2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 3
2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 4
2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 5
2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Reactant of Route 6
2-Methyl-8-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid

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